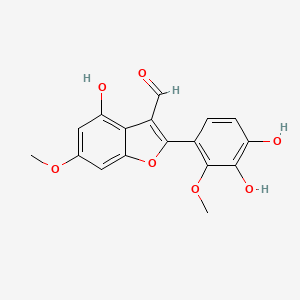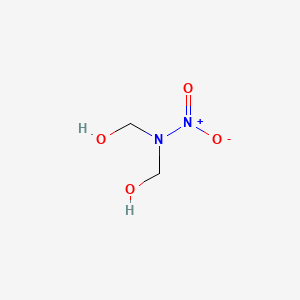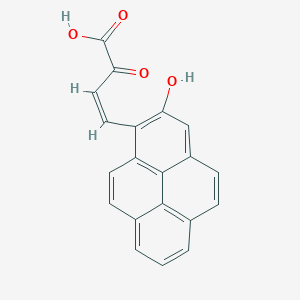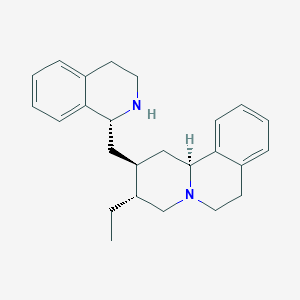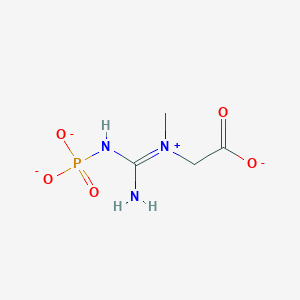
N-phosphocreatinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phosphocreatinate(2-) is dianion of N-phosphocreatine arising from deprotonation of the phospho and carboxy groups and protonation of the guanidino group; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a N-phosphocreatine.
Aplicaciones Científicas De Investigación
1. Noninvasive Study of Metabolism in Cutaneous Tissue
N-Phosphocreatine is significant in studying skin metabolism. The use of human in vivo phosphorus (31P) magnetic resonance spectroscopy, which identifies phosphocreatine as a major energy phosphometabolite in human skin, can facilitate understanding of the pathophysiology of skin diseases and have clinical applications in dermatology and cutaneous surgery (Zemtsov, Ng, & Xue, 1989).
2. Understanding Neuronal Damage in Glaucoma
Research on the phosphorylation of the heavy neurofilament subunit (NF-H) in an experimental glaucoma model of monkeys revealed significant dephosphorylation in glaucomatous eyes. This finding suggests that N-Phosphocreatine and related processes may play a role in understanding the damage to axonal transport in glaucoma (Kashiwagi et al., 2003).
3. Bisphosphonates' Antitumor Activity
Bisphosphonates, specifically nitrogen-containing bisphosphonates (N-BPs), are used to improve bone health in cancer patients. They exhibit anticancer activity by interacting with macrophages, endothelial cells, and tumor cells. This indicates that N-Phosphocreatine, as part of N-BPs, has significant implications in cancer research and treatment (Clézardin, 2011).
4. Cytosolic Entry of Nitrogen-Containing Bisphosphonates
A study identified a transporter complex crucial for the cytosolic entry of N-BPs, highlighting the importance of N-Phosphocreatine in understanding the delivery mechanism to molecular targets in the treatment of bone-related diseases (Yu et al., 2018).
5. Promotion of Bone Repair and Regeneration
Phosphocreatine-modified chitosan porous scaffolds have been shown to significantly enhance osteogenic differentiation and bone regeneration, demonstrating the potential of N-Phosphocreatine in tissue engineering and regenerative medicine (Liu et al., 2018).
Propiedades
Fórmula molecular |
C4H8N3O5P-2 |
|---|---|
Peso molecular |
209.1 g/mol |
Nombre IUPAC |
2-[[amino-(phosphonatoamino)methylidene]-methylazaniumyl]acetate |
InChI |
InChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H5,5,6,8,9,10,11,12)/p-2 |
Clave InChI |
RMRKEMHUAGATCC-UHFFFAOYSA-L |
SMILES |
C[N+](=C(N)NP(=O)([O-])[O-])CC(=O)[O-] |
SMILES canónico |
C[N+](=C(N)NP(=O)([O-])[O-])CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11R,13S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242499.png)
![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)
![[4-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242503.png)

![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)
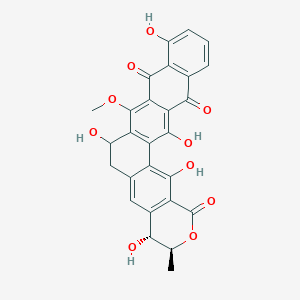
![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]thiophene-3-carboxamide](/img/structure/B1242510.png)
![(5R)-5-(aminomethyl)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B1242511.png)
![Dimethyl 2,2'-(9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-3,3',4,4'-tetrahydro-[6,6'-binaphtho[2,3-c]pyran]-3,3'-diyl)diacetate](/img/structure/B1242513.png)
